molecular formula C12H18ClNO B6186934 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride CAS No. 2639448-61-4

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride

Cat. No.: B6186934
CAS No.: 2639448-61-4
M. Wt: 227.7
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Description

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride is a chemical compound with a complex structure that includes a phenyl group, a prop-2-en-1-amine group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with prop-2-en-1-amine under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity of the product. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine: The non-hydrochloride form of the compound.

    4-(propan-2-yloxy)benzaldehyde: An intermediate in the synthesis of the compound.

    Prop-2-en-1-amine: Another intermediate used in the synthesis.

Uniqueness

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

CAS No.

2639448-61-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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